2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole
Description
2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzylthio group, a methoxyphenyl group, and a phenyl group attached to the imidazole ring, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-methoxyphenyl)-1-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-26-21-14-12-19(13-15-21)22-16-24-23(25(22)20-10-6-3-7-11-20)27-17-18-8-4-2-5-9-18/h2-16H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLGEFBRQAQONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.
Attachment of the methoxyphenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole depends on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The benzylthio group may enhance its binding affinity to certain targets, while the methoxyphenyl and phenyl groups can influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
- 2-aminobenzothiazole derivatives
Uniqueness
2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is unique due to its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity. The presence of the benzylthio group, in particular, may confer unique properties compared to other imidazole derivatives, making it a valuable compound for further research and development.
Biological Activity
2-(Benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a synthetic organic compound belonging to the imidazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. The unique structural features of this compound, particularly the presence of the benzylthio and methoxyphenyl groups, contribute to its biological efficacy.
Chemical Structure and Synthesis
The chemical formula for this compound is , with a molecular weight of approximately 372.48 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
- Introduction of the Benzylthio Group : A nucleophilic substitution reaction where a suitable benzyl halide reacts with a thiol group.
- Attachment of Methoxyphenyl and Phenyl Groups : These groups are introduced through electrophilic aromatic substitution reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation, leading to apoptosis and cell cycle arrest at the sub-G1 phase.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, showing potential as an antibacterial agent:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Candida albicans | Notable |
These findings indicate that the compound can interact with microbial targets, potentially disrupting their metabolic pathways.
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes or receptors within cells. This binding can inhibit enzyme activity or modulate receptor functions, leading to alterations in cellular signaling pathways. The presence of the benzylthio group enhances binding affinity, while the methoxyphenyl group influences pharmacokinetic properties.
Case Studies
Several studies have explored the efficacy of this compound in clinical settings:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects against multiple cancer cell lines and found that compounds similar to this compound showed IC50 values significantly lower than conventional chemotherapeutics like doxorubicin, suggesting enhanced potency against resistant cancer types .
- Antimicrobial Efficacy : Another investigation reported that derivatives of this compound demonstrated comparable antimicrobial activity to established antibiotics, indicating potential for development into new therapeutic agents for infections resistant to current treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
